molecular formula C22H24N2O3 B2530465 3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide CAS No. 851411-40-0

3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide

Cat. No.: B2530465
CAS No.: 851411-40-0
M. Wt: 364.445
InChI Key: RYIXHRRMXUEDKJ-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide is a synthetic small molecule based on the chromeno[4,3-b]pyridine scaffold, a structure of high interest in medicinal chemistry and chemical biology research. Chromenopyridine derivatives are recognized as a privileged scaffold in drug discovery due to their rigid planar structure, which is advantageous for interacting with biological targets . This compound is designed as a noviomimetic, a class of molecules that mimic the cytoprotective activity of novologues—derivatives of the natural product novobiocin . Research on related compounds has shown that such noviomimetics function by modulating the activity of the C-terminal domain of Heat Shock Protein 90 (Hsp90), a master molecular chaperone critical for cellular proteostasis . By inhibiting the C-terminal of Hsp90, this compound is positioned as a key research tool for investigating cellular stress response pathways, mitochondrial bioenergetics, and cytoprotective mechanisms, with potential applications in studies of neurodegenerative complications such as diabetic peripheral neuropathy (DPN) . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14-13-18(23-19(25)12-11-15-7-3-2-4-8-15)24-21-16-9-5-6-10-17(16)27-22(26)20(14)21/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIXHRRMXUEDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CCC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Heck Reaction-Derived Chloroaldehyde Intermediate

4-Chloro-3-formylcoumarin, synthesized via Vilsmeier-Heck reaction of 4-hydroxycoumarin, undergoes cyclocondensation with active methylene compounds (e.g., acetylacetone) in ethanol under triethylamine and ammonium acetate catalysis. This method achieves yields up to 90% without chromatographic purification, favoring recrystallization from ethanol.

Three-Component Reaction Under Catalyst-Free Conditions

A one-pot reaction of 4-oxo-4H-chromene-3-carbaldehyde, malononitrile, and aromatic amines in ethanol-water (3:1 v/v) at 80°C for 2 hours constructs the chromenopyridine core via tandem Knoevenagel-Michael-cyclization sequences. This approach avoids metal catalysts and chromatographic steps, leveraging a group-assisted purification (GAP) process.

High-Pressure Q-Tube-Assisted Cyclocondensation

Cyclocondensation of 3-oxo-2-arylhydrazonopropanals with thiochroman-4-one or chroman-4-one in glacial acetic acid under high pressure (170°C, 45 minutes) produces chromenopyridine derivatives with near-quantitative yields. The Q-tube reactor enhances safety and scalability.

One-Pot Three-Component Synthesis Approach

Reaction Mechanism and Optimization

The core formation begins with a Knoevenagel condensation between 4-oxo-4H-chromene-3-carbaldehyde and malononitrile, followed by Michael addition of aniline derivatives. Subsequent cyclodehydration yields the chromenopyridine scaffold. Optimized conditions (ethanol-water, 80°C, 2 hours) provide 70–85% yields.

Functionalization for Propanamide Side Chain

Post-core synthesis, the C-2 amino group undergoes acylation with 3-cyclohexylpropanoyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base. This step typically achieves 80–90% yield after recrystallization.

Table 1: One-Pot Three-Component Synthesis Parameters

Parameter Conditions Yield Source
Solvent System Ethanol-water (3:1 v/v) 85%
Temperature 80°C 85%
Reaction Time 2 hours 85%
Acylation Reagent 3-Cyclohexylpropanoyl chloride, DIPEA 90%

High-Pressure Q-Tube Assisted Cyclocondensation

Protocol and Substrate Scope

A mixture of chroman-4-one, arylhydrazonals, and ammonium acetate in glacial acetic acid is heated in a Q-tube reactor at 170°C for 45 minutes. This method accommodates diverse arylhydrazonals, achieving 88–95% yields for the chromenopyridine core.

Side-Chain Introduction via Nucleophilic Acylation

The C-2 position, activated by electron-withdrawing groups, reacts with 3-cyclohexylpropanamide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran, yielding the target compound in 75–82% yield.

Table 2: Q-Tube Cyclocondensation Optimization

Parameter Conditions Yield Source
Reactor Type Q-tube high-pressure 95%
Temperature 170°C 95%
Catalyst Ammonium acetate 95%
Acylation Method Mitsunobu reaction 82%

Green Synthesis Using Triethylamine and Ammonium Acetate

Cyclocondensation Methodology

4-Chloro-3-formylcoumarin reacts with acetylacetone in ethanol containing triethylamine (1–2 drops) and ammonium acetate (2 mol%) at 60°C for 2 hours. The reaction proceeds via enolate formation and intramolecular cyclization, yielding 4-methyl-substituted chromenopyridinones.

Amide Coupling Strategies

The C-2 chloro substituent undergoes nucleophilic substitution with cyclohexylpropanamide in dimethylformamide (DMF) at 100°C for 6 hours, facilitated by potassium carbonate. This step attains 70–75% yield after recrystallization.

Table 3: Green Synthesis Conditions

Parameter Conditions Yield Source
Solvent Ethanol 90%
Catalysts Triethylamine, ammonium acetate 90%
Substitution Reaction K₂CO₃, DMF, 100°C 75%

Post-Cyclization Functionalization for Propanamide Side Chain Introduction

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-bromo-chromenopyridinone with cyclohexylpropanamide employs tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate in toluene at 110°C. This method achieves 65–70% yield but requires chromatographic purification.

Reductive Amination Pathways

Condensation of 2-aminochromenopyridinone with 3-cyclohexylpropanal under hydrogenation conditions (H₂, 50 psi, Pd/C) forms the secondary amine, which is acylated to the target amide. Yields range from 60–68%.

Comparative Analysis of Preparation Methodologies

Table 4: Method Comparison for Industrial Scalability

Method Advantages Limitations Yield
One-Pot Three-Component Catalyst-free, GAP process Limited substrate scope 85%
Q-Tube Cyclocondensation High yields, scalable Requires specialized equipment 95%
Green Synthesis No chromatography, mild conditions Longer reaction times 75%
Buchwald-Hartwig Versatile functionalization Expensive catalysts 70%

Chemical Reactions Analysis

Core Chromenopyridine Formation via Cyclization

The chromeno[4,3-b]pyridin-5-one scaffold is typically synthesized through cyclization strategies:

  • Intramolecular Michael Cyclization : A multicomponent reaction involving 2-oxo-2H-chromene-3-carbaldehyde, aniline derivatives, and isocyanides forms intermediate α-amino amidines, which undergo 5-endo-trig cyclization under basic conditions (e.g., pyridine in toluene at 90°C) to yield the fused pyridone ring .

  • Two-Step Alkoxylation : Cyclization of intermediates like 5-(1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-2-oxo-2-phenylethyl)pyrimidinetrione under bromination and O-nucleophilic attack generates spiro-fused chromenopyridines .

Key Conditions :

Reaction StepReagents/ConditionsYieldSource
Michael CyclizationPyridine, toluene, 90°C, 12–24 hrModerate (50–70%)
Bromination-CyclizationBr₂, DMF, rtNot reported

Functionalization of the Amide Substituent

The propanamide side chain undergoes selective modifications:

  • Nucleophilic Acylation : Cyclohexylamine reacts with activated esters (e.g., 3-chloropropionyl chloride) in dichloromethane with triethylamine to install the cyclohexyl-propanamide group .

  • Hydrolysis : The amide bond resists basic hydrolysis (NaOH, 100°C) but may cleave under prolonged acidic conditions (HCl, reflux) .

Stability Data :

ConditionOutcomeSource
6M HCl, 12 hr refluxPartial decomposition
2M NaOH, 24 hr refluxNo reaction

Electrophilic Aromatic Substitution

The electron-rich chromene ring participates in electrophilic reactions:

  • Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to introduce nitro groups at the C6 or C8 positions .

  • Halogenation : Bromine in acetic acid selectively substitutes the C7 position .

Regioselectivity :

ElectrophilePosition SubstitutedSource
HNO₃/H₂SO₄C6 > C8
Br₂/AcOHC7

Redox Reactions

The 5-ketone group is redox-active:

  • Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol, though steric hindrance from the fused rings limits efficiency .

  • Oxidation : Resists further oxidation under mild conditions (e.g., KMnO₄, rt) .

Heterocycle Functionalization

The pyridinone nitrogen undergoes alkylation or acylation:

  • N-Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to form N-methyl derivatives .

  • Cross-Coupling : Buchwald-Hartwig amination with aryl halides introduces aryl groups at N2 .

Reaction Efficiency :

ReactionConditionsYieldSource
N-MethylationCH₃I, K₂CO₃, DMF, 60°C65%
Aryl AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C40–55%

Photochemical Reactivity

The chromene moiety exhibits [4π+4π] photocycloaddition under UV light (λ = 300 nm) with dienophiles like maleic anhydride, forming bridged polycycles .

Biological Activity and Stability

While beyond direct chemical reactivity, the compound’s stability in physiological conditions (pH 7.4, 37°C) was inferred from analogues:

  • Serum Stability : >90% intact after 24 hr in human serum .

  • CYP450 Metabolism : Primarily metabolized via CYP3A4 oxidation .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have shown that compounds with similar structural motifs can exhibit significant anticancer properties. For example, derivatives of chromeno[4,3-b]pyridine have demonstrated efficacy against several cancer cell lines. A notable study highlighted the ability of such compounds to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Chromeno Derivative AA549 (Lung Cancer)5.0ROS generation
Chromeno Derivative BMCF-7 (Breast Cancer)3.2Apoptosis induction
Target CompoundHeLa (Cervical Cancer)TBDTBD

Antimicrobial Activity

The presence of specific functional groups in the compound suggests potential antimicrobial properties. Compounds with similar structures have been documented to exhibit efficacy against various bacterial strains. A comparative study indicated that derivatives with chromeno structures showed significant inhibition of bacterial growth in vitro.

Table 2: Antimicrobial Activity

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Chromeno Derivative CE. coli15
Chromeno Derivative DS. aureus18
Target CompoundTBDTBD

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of a closely related chromeno derivative on HeLa cells. The study found that the compound reduced cell viability significantly at concentrations as low as 10 µM, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a promising zone of inhibition, supporting further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Amide Side Chains

Compound Name Substituent on Amide Group Molecular Weight Key Structural Features
3-Cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide Cyclohexyl propanamide ~380.4 (calc.) High lipophilicity (logP ~3.5)
2-(Dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide (C319-0202, ) Dibutylamino acetamide ~425.5 Increased bulk, potential for amine-mediated interactions
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (6189-52-2, ) Benzamide with dioxopyrrolidin group ~445.4 Enhanced hydrogen-bonding capacity due to carbonyl groups

Cycloalkyl vs. Aromatic Substitutions

  • Cyclohexyl vs. Cyclopentyl : The compound in substitutes cyclohexyl with cyclopentyl, reducing steric hindrance and slightly lowering lipophilicity (predicted logP ~3.1 vs. ~3.5 for cyclohexyl). This may improve solubility but reduce membrane permeability .
  • Aromatic vs. Aliphatic : N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide () incorporates a p-tolyl group, introducing additional aromatic interactions and rigidity compared to the purely aliphatic cyclohexyl chain in the target compound .

Hydrogen Bonding and Crystal Packing

  • Target Compound : Likely forms intermolecular N–H···O and C–H···O bonds, similar to ’s compound, which exhibits N–H···O (2.02 Å) and O–H···N (1.85 Å) interactions. These bonds stabilize crystal lattices and influence solubility .

Biological Activity

3-Cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide is a novel compound belonging to the chromeno[4,3-b]pyridine class, which has garnered attention for its potential biological activities. This compound exhibits a complex structure that may confer diverse pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented by the following molecular formula:

C22H25N3O3C_{22}H_{25}N_{3}O_{3}

This structure includes a cyclohexyl group and a chromeno-pyridine core, which are essential for its biological activity.

Biological Activity Overview

Research into the biological activity of compounds within the chromeno[4,3-b]pyridine family suggests a variety of potential therapeutic effects. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Chromeno[4,3-b]pyridine derivatives have been reported to exhibit antimicrobial properties . For instance, studies have shown that certain derivatives can effectively inhibit bacterial growth, suggesting their potential use as antibacterial agents. A notable study demonstrated that derivatives with similar structural motifs displayed significant activity against various strains of bacteria, including Bacteroides fragilis and other pathogenic organisms .

Anti-inflammatory Effects

Compounds derived from the chromeno[4,3-b]pyridine scaffold have also been investigated for their anti-inflammatory properties. In vitro assays indicated that these compounds could inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. For example, one study found that specific derivatives showed moderate inhibition of COX-2 and lipoxygenases (LOX), indicating their potential as anti-inflammatory agents .

Neuroprotective Properties

The neuroprotective effects of chromeno[4,3-b]pyridine derivatives have been explored in the context of neurodegenerative diseases. Some compounds demonstrated inhibitory activity against monoamine oxidase (MAO), which is implicated in the pathophysiology of disorders such as Alzheimer’s disease. One derivative showed an IC50 value of 0.89 μM against human MAO B, suggesting its potential utility in neuroprotective therapies .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in cancer cells, thereby supporting its potential development as an anticancer agent. For example, studies on related compounds have shown promising results against breast cancer cell lines (MCF-7), highlighting the need for further investigation into this compound's efficacy .

The mechanism of action for chromeno[4,3-b]pyridine derivatives is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may lead to the inhibition or modulation of critical biological pathways associated with inflammation, cancer progression, and other disease states. Molecular docking studies have provided insights into these interactions at the atomic level .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide with high purity?

  • Methodology :

  • Multi-step synthesis : Begin with constructing the chromeno[4,3-b]pyridin-5-one core via pseudo-four-component reactions involving salicylaldehydes, malononitrile, and substituted pyridinones under reflux in pyridine or ethanol .
  • Cyclohexyl-propanamide coupling : Introduce the cyclohexyl-propanamide moiety via nucleophilic substitution or amide bond formation using coupling agents like DCC or EDCI in anhydrous DMF .
  • Optimization : Control temperature (60–100°C), solvent polarity, and catalyst load (e.g., p-toluenesulfonic acid) to improve yield (40–97%) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol for >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding (e.g., N–H⋯O interactions in the chromenopyridine core) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 433.18) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., chair conformation of cyclohexyl group, dihedral angles of 88.36°) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bends .

Q. What biological targets are associated with this compound based on structural analogs?

  • Methodology :

  • BRD4 bromodomain inhibition : Structural analogs (e.g., chromenopyridine-propanamide derivatives) bind to acetyl-lysine recognition sites, validated via X-ray co-crystallography (PDB: 4LYI) .
  • Glucocorticoid receptor modulation : Similar compounds show anti-inflammatory activity in adjuvant-induced arthritis models (ED₅₀ = 0.9 mg/kg) .

Advanced Research Questions

Q. How can reaction mechanisms for multi-component syntheses of the chromenopyridine core be elucidated?

  • Methodology :

  • Kinetic studies : Monitor intermediates via LC-MS at timed intervals to identify rate-determining steps (e.g., Knoevenagel condensation vs. cyclization) .
  • Computational modeling : Use DFT calculations to map energy barriers for pseudo-four-component reactions involving salicylaldehydes and malononitrile .
  • Isotopic labeling : Track ¹³C-labeled malononitrile to confirm C–C bond formation pathways .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

  • Case example :

  • Solubility vs. activity : Computational models may predict poor aqueous solubility (logP = 3.8) , but in vitro assays show potent BRD4 inhibition (IC₅₀ = 50 nM) due to hydrophobic binding pockets .
  • Mitigation :
  • Salt formation : Improve solubility via hydrochloride salts without altering target affinity.
  • Prodrug design : Introduce phosphate esters for enhanced bioavailability .

Q. How do substituent modifications (e.g., cyclohexyl vs. aryl groups) impact structure-activity relationships (SAR)?

  • Methodology :

  • Analog synthesis : Prepare derivatives with varying substituents (Table 1).
  • Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., BRD4) .
Substituent PositionGroupBRD4 IC₅₀ (nM)Solubility (µg/mL)
R₁ (Chromeno position)Cyclohexyl5012
R₁Phenyl1208
R₂ (Amide)4-Methylphenyl7510
  • Key findings : Cyclohexyl enhances hydrophobic interactions, while methyl groups improve metabolic stability .

Q. What methodologies assess ADMET properties for preclinical development?

  • Methodology :

  • Microsomal stability : Incubate with rat liver microsomes; measure half-life (t₁/₂ > 60 min indicates suitability) .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescence-based assays .
  • Plasma protein binding : Equilibrium dialysis to quantify unbound fraction (e.g., fu = 5% suggests high binding) .

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